molecular formula C10H12N4S B5743485 4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5743485
M. Wt: 220.30 g/mol
InChI Key: OQWFYJAEKFTHET-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring

Properties

IUPAC Name

4-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-3-14-9(12-13-10(14)15-2)8-4-6-11-7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWFYJAEKFTHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of appropriate pyridine derivatives with triazole precursors. One common method involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine-triazole derivatives, such as:

  • 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-Ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

4-(4-Ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methylthio groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .

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